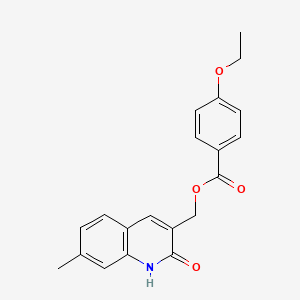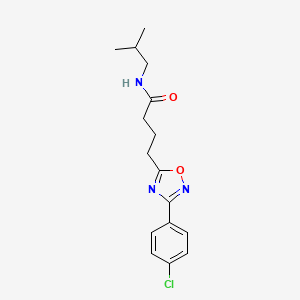
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide, also known as OXT-328, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory and analgesic properties.
Wirkmechanismus
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX-2 activity, N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been shown to possess potent anti-inflammatory and analgesic effects in animal models of arthritis and inflammatory bowel disease. It has also been shown to be well-tolerated and safe in animal studies. N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and mediators such as interleukin-1β, tumor necrosis factor-α, and prostaglandins. It has also been shown to reduce pain and swelling in animal models of arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2 and has been shown to possess anti-inflammatory and analgesic properties. It is also well-tolerated and safe in animal studies. However, N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has some limitations for lab experiments. It is a relatively new compound and its pharmacokinetics and pharmacodynamics are not fully understood. Further studies are needed to determine the optimal dosage and duration of treatment.
Zukünftige Richtungen
There are several future directions for the study of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide. Further studies are needed to determine the optimal dosage and duration of treatment. The pharmacokinetics and pharmacodynamics of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide need to be fully understood. The potential therapeutic applications of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide in other inflammatory conditions such as psoriasis and multiple sclerosis need to be explored. The use of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide in combination with other anti-inflammatory drugs needs to be investigated. Finally, the development of new analogs of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide with improved pharmacological properties needs to be explored.
Conclusion:
In conclusion, N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It possesses potent anti-inflammatory and analgesic properties and has been shown to be well-tolerated and safe in animal studies. Further studies are needed to determine the optimal dosage and duration of treatment and to fully understand the pharmacokinetics and pharmacodynamics of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide. The potential therapeutic applications of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide in other inflammatory conditions need to be explored and the development of new analogs of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide with improved pharmacological properties needs to be investigated.
Synthesemethoden
The synthesis of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide involves the reaction of 4-methoxyphenyl hydrazine with 2-nitrobenzaldehyde to form 2-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde. This intermediate is then reacted with 2-(o-tolyloxy)acetic acid to form N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide. The synthesis of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been extensively studied for its potential therapeutic applications in various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has been shown to possess potent anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and mediators such as interleukin-1β, tumor necrosis factor-α, and prostaglandins. N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has also been shown to reduce pain and swelling in animal models of arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-3-6-10-21(16)30-15-22(28)25-20-9-5-4-8-19(20)24-26-23(27-31-24)17-11-13-18(29-2)14-12-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBVOWVLYGIVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)

![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)








